Dimethyl methyl(2-nitrophenoxy)propanedioate
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Overview
Description
Dimethyl methyl(2-nitrophenoxy)propanedioate is an organic compound with a complex structure that includes both ester and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl methyl(2-nitrophenoxy)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols in the presence of acid catalysts. One common method includes the reaction of dimethyl malonate with 2-nitrophenol under acidic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl methyl(2-nitrophenoxy)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or amines for converting esters to amides.
Hydrolysis: Aqueous solutions of strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of amides or acids from esters.
Hydrolysis: Production of carboxylic acids from esters.
Scientific Research Applications
Dimethyl methyl(2-nitrophenoxy)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl methyl(2-nitrophenoxy)propanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The ester groups can be hydrolyzed to release active carboxylic acids, which may further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate in organic synthesis.
Uniqueness
The combination of these groups allows for a wider range of chemical transformations and biological activities compared to simpler esters like dimethyl malonate .
Properties
CAS No. |
188407-69-4 |
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Molecular Formula |
C12H13NO7 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-(2-nitrophenoxy)propanedioate |
InChI |
InChI=1S/C12H13NO7/c1-12(10(14)18-2,11(15)19-3)20-9-7-5-4-6-8(9)13(16)17/h4-7H,1-3H3 |
InChI Key |
XOXRLXHDSUXWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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